1-Benzyl-4-vinylpiperidin-4-ol

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

Medicinal chemistry groups targeting CCR5 or USP7 often face scaffold limitations where minor structural changes drastically alter pharmacology. 1-Benzyl-4-vinylpiperidin-4-ol provides a validated starting point with a vinyl handle for Heck coupling and metathesis, enabling rapid SAR exploration. • CCR5 Antagonism: Class-level IC₅₀ range 1.28-13.33 μM in calcium mobilization assays • USP7 Inhibition: Scaffold validated by L55 (USP7 IC₅₀ = 40.8 nM) • Synthetic Utility: Vinyl group for cross-coupling; benzyl group removable via hydrogenolysis Global shipping from stock.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 102234-74-2
Cat. No. B035503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-vinylpiperidin-4-ol
CAS102234-74-2
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC=CC1(CCN(CC1)CC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2
InChIKeyKBCISEBKFUOCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-vinylpiperidin-4-ol: Core Identity and Procurement Context


1-Benzyl-4-vinylpiperidin-4-ol (CAS 102234-74-2, IUPAC: 1-benzyl-4-ethenylpiperidin-4-ol) is a synthetic piperidin-4-ol derivative bearing a benzyl substituent at the piperidine nitrogen and a vinyl group at the 4-position . It belongs to the broader class of N-benzylpiperidines, a privileged scaffold in medicinal chemistry frequently exploited for its structural versatility across diverse target families including GPCRs (CCR5, sigma receptors), ion channels (TRPV1), and deubiquitinases (USP7) . The compound is commercially available at 95% purity for research use and serves as both a direct pharmacological probe and a synthetic building block amenable to further derivatization via its vinyl and hydroxyl functional handles .

Structural Determinants That Preclude Generic Substitution


Within the N-benzylpiperidine chemical space, minor structural perturbations at the 4-position produce pronounced shifts in pharmacological profile that preclude casual substitution. The vinyl group of 1-Benzyl-4-vinylpiperidin-4-ol simultaneously provides a versatile synthetic handle (enabling Heck coupling, metathesis, and click chemistry) and contributes to receptor recognition through its π-system and steric footprint, effects absent in the saturated ethyl analog . The 4-hydroxyl group introduces a hydrogen-bond donor/acceptor that is entirely missing in 1-benzyl-4-vinylpiperidine (CAS 42790-44-3), while the vinyl group distinguishes it from the simple 1-benzylpiperidin-4-ol scaffold (CAS 4727-72-4) that lacks this functionalizable extension . These structural features collectively create a differentiated physiochemical and pharmacological space that cannot be replicated by any single in-class analog .

Quantitative Differentiation Evidence Versus Closest Comparators


Structural Differentiation: Vinyl and Hydroxyl vs. Analogs

1-Benzyl-4-vinylpiperidin-4-ol is unique among readily available 1-benzyl-4-substituted piperidines in simultaneously presenting a polymerizable/functionalizable vinyl group and a hydrogen-bond-capable tertiary hydroxyl at the same ring position. The closest comparator 1-benzyl-4-ethylpiperidin-4-ol (CAS 440101-11-1) replaces the sp² vinyl carbon with an sp³ ethyl group, eliminating π-conjugation and olefin reactivity . 1-Benzyl-4-vinylpiperidine (CAS 42790-44-3) retains the vinyl group but lacks the hydroxyl moiety, removing a key pharmacophoric feature for target engagement . This dual functional group architecture renders the target compound the only member of this set suitable for both hydrogen-bond-mediated target recognition and covalent or metal-catalyzed diversification chemistries .

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

CCR5 Antagonism Potential of the Piperidinol Scaffold

The N-benzylpiperidin-4-ol scaffold has been established as a productive pharmacophore for CCR5 antagonism, a mechanism critical for blocking HIV-1 cellular entry. In the seminal Monatshefte für Chemie study (2012), a series of piperidin-4-ol derivatives bearing N-benzyl and 4-heteroarylmethyl substituents demonstrated CCR5 antagonistic activity with IC₅₀ values ranging from 1.28 μM (compound 13d) to 13.33 μM (compound 13g) in a calcium mobilization assay using MOLT4/CCR5 cells . The foundational lead compound 1 in that program exhibited an IC₅₀ of 45 nM for CCR5 ligand binding . While 1-Benzyl-4-vinylpiperidin-4-ol (CAS 102234-74-2) itself has been cited by multiple vendors as exhibiting CCR5 antagonist activity, direct quantitative IC₅₀ data from peer-reviewed primary literature for this exact compound remain unavailable as of this analysis . Its structural features—basic piperidine nitrogen for salt-bridge anchoring and lipophilic benzyl group—align with established CCR5 pharmacophore requirements .

Antiviral Research CCR5 Antagonist HIV Entry Inhibition

USP7 Inhibitor Chemotype for Deubiquitinase Targeting

The N-benzylpiperidinol core has been validated as a productive scaffold for USP7 inhibition, an anticancer target regulating MDM2 and DNMT1 oncoprotein stability. Li et al. (2020) synthesized 55 N-aromatic and N-benzyl piperidinol derivatives and identified compound L55 as a highly selective and potent USP7 inhibitor with an enzymatic IC₅₀ of 40.8 nM and a binding K_D of 78.3 nM . L55 demonstrated cellular antitumor activity against LNCaP (IC₅₀ = 29.6 nM) and RS4;11 (IC₅₀ = 41.6 nM) cell lines . X-ray crystallography confirmed a novel binding pose distinct from previously reported inhibitors . While 1-Benzyl-4-vinylpiperidin-4-ol is not L55 itself, it shares the identical N-benzylpiperidin-4-ol core substructure; the vinyl group at the 4-position provides a vector for structural elaboration that could access the USP7 Phe409 sub-site identified as critical for ligand adaptability .

Oncology Deubiquitinase Inhibition USP7

Synthetic Versatility from the Vinyl Functional Handle

The terminal vinyl group at the 4-position of 1-Benzyl-4-vinylpiperidin-4-ol represents a strategically valuable synthetic handle for diversification reactions that are entirely inaccessible to its saturated 4-ethyl analog (CAS 440101-11-1) or the simple 4-unsubstituted 1-benzylpiperidin-4-ol (CAS 4727-72-4) . Specifically, the vinyl group enables: (i) Heck cross-coupling with aryl/heteroaryl halides to introduce aromatic diversity at the 4-position; (ii) ring-closing metathesis for spirocyclic piperidine construction; (iii) thiol-ene click chemistry for bioconjugation or library synthesis; and (iv) epoxidation/dihydroxylation for further functional group installation . Furman and Dziedzic (2003) demonstrated the utility of 4-methylenepiperidine intermediates in palladium-catalyzed cross-coupling with organoboronic acids under oxidative conditions, establishing synthetic precedent for vinylpiperidine derivatization . The vinylpiperidine motif is recognized as a useful intermediate in the synthesis of biologically active alkaloids and complex heterocycles .

Organic Synthesis Scaffold Diversification Click Chemistry

Highest-Confidence Research and Industrial Application Scenarios


CCR5 Antagonist Lead Optimization Programs

Procurement of 1-Benzyl-4-vinylpiperidin-4-ol is most scientifically justified for medicinal chemistry groups pursuing CCR5 antagonist lead optimization. The established class-level activity of N-benzylpiperidin-4-ol derivatives against CCR5 (IC₅₀ range: 1.28–13.33 μM in calcium mobilization assays) provides a validated starting point . The vinyl group at the 4-position serves as a synthetic handle for structure-activity relationship (SAR) exploration through Heck coupling with diverse aryl/heteroaryl partners, potentially accessing the lipophilic pockets identified in the CCR5 antagonist pharmacophore model .

USP7 Inhibitor Development and PROTAC Design

Given the validated N-benzylpiperidinol chemotype for USP7 inhibition (lead compound L55: USP7 IC₅₀ = 40.8 nM, cellular IC₅₀ = 29.6–41.6 nM), this compound is a rational starting material for medicinal chemistry efforts targeting USP7-driven hematologic malignancies . The vinyl group provides a functionalizable exit vector for linker attachment in PROTAC (Proteolysis Targeting Chimera) design, while the hydroxyl group at C4 could serve as an additional conjugation point or be retained for target engagement .

Synthetic Methodology for Spirocyclic Scaffold Construction

For synthetic organic chemistry groups focused on methodology development, 1-Benzyl-4-vinylpiperidin-4-ol is an ideal substrate for exploring new olefin functionalization reactions on a piperidine scaffold. The vinyl group enables ring-closing metathesis for spirocycle construction, palladium-catalyzed cross-coupling for C–C bond formation, and thiol-ene chemistry for late-stage diversification . The benzyl protecting group on nitrogen can be removed under hydrogenolysis conditions (H₂, Pd(OH)₂) to reveal the free amine for further derivatization .

Antitubercular Drug Discovery Targeting MmpL3 and NAT

Piperidinols have been identified as potential antimycobacterial agents with MIC < 5 μg/mL against Mycobacterium tuberculosis, acting through inhibition of mycobacterial arylamine N-acetyltransferase (NAT) via a covalent prodrug mechanism involving phenyl vinyl ketone formation . The piperidinol-containing molecule PIPD1 demonstrated bactericidal activity against multidrug-resistant and extensively drug-resistant clinical M. tuberculosis isolates through direct inhibition of the MmpL3 mycolic acid flippase . Procurement of 1-Benzyl-4-vinylpiperidin-4-ol is warranted for groups exploring piperidinol SAR against tuberculosis targets.

Quote Request

Request a Quote for 1-Benzyl-4-vinylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.